2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate
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Overview
Description
2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate is a chemical compound with the molecular formula C12H17ClN2O4S and a molecular weight of 320.797 . This compound is part of the carbamate family, which are organic compounds derived from carbamic acid. Carbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate typically involves the reaction of 2-chloroethyl isocyanate with methyl(((1-phenylethyl)amino)sulfonyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Azides or nitriles, depending on the nucleophile used.
Scientific Research Applications
2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate involves the interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar reactivity.
Methyl carbamate: A simpler carbamate compound used in various applications.
Phenyl carbamate: Contains a phenyl group, offering different reactivity and applications.
Uniqueness
2-Chloroethyl methyl(((1-phenylethyl)amino)sulfonyl)carbamate is unique due to its specific structure, which combines a chloroethyl group with a phenylethylamino sulfonyl moiety
Properties
CAS No. |
116943-73-8 |
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Molecular Formula |
C12H17ClN2O4S |
Molecular Weight |
320.79 g/mol |
IUPAC Name |
2-chloroethyl N-methyl-N-(1-phenylethylsulfamoyl)carbamate |
InChI |
InChI=1S/C12H17ClN2O4S/c1-10(11-6-4-3-5-7-11)14-20(17,18)15(2)12(16)19-9-8-13/h3-7,10,14H,8-9H2,1-2H3 |
InChI Key |
PSERXFBNQQLWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)N(C)C(=O)OCCCl |
Origin of Product |
United States |
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